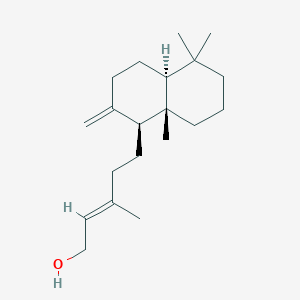
(+)-Copalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Copalol is a natural compound that is found in several plant species, including the resin of Bursera bipinnata and the bark of Cinnamomum camphora. It has been identified as a potential therapeutic agent due to its various biological activities.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Chemical Synthesis
Biosynthesis in Fungi : (+)-Copalol is identified in the biosynthesis of cyclic diterpenes in fungi like Gibberella fujikuroi. It's involved in the conversion of geranylgeranyl pyrophosphate to copalyl pyrophosphate, which is a precursor for various diterpenes (Shechter & West, 1969).
Synthetic Approaches : Research has been conducted on the total synthesis of (+)-copalol. This includes a study that achieved the synthesis from a known racemic lactone, providing essential derivatives for the study of polycyclic diterpenes (Toshima et al., 2002).
Pharmacological Research
- Anxiolytic Effects : A study on Maya incense, which contains copalol, showed anxiolytic-like effects in animal models. This suggests copalol's potential role in reducing anxiety (Merali et al., 2018).
Biomedical Applications
Copper Homeostasis in Bacteria : Research on CopA, a copper-translocating P-type ATPase in bacteria, reveals insights into copper homeostasis. While this does not directly involve (+)-copalol, it's relevant for understanding the broader context of metal ion transport and resistance mechanisms in microorganisms (Rensing et al., 2000).
Role in MS Drug Discovery : The development of Copaxone, a drug for multiple sclerosis (MS), highlights the importance of research models in drug discovery. This is more about the process of drug development rather than copalol itself, but it gives an idea of the extensive research involved in developing new pharmaceuticals (Steinman & Shoenfeld, 2014).
Eigenschaften
CAS-Nummer |
10395-43-4 |
|---|---|
Produktname |
(+)-Copalol |
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |
InChI-Schlüssel |
NERNKRPBSOBEHC-ATPOGHATSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



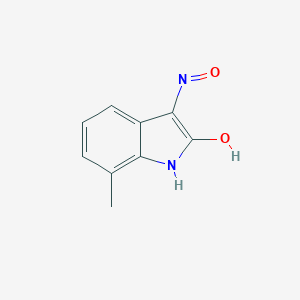
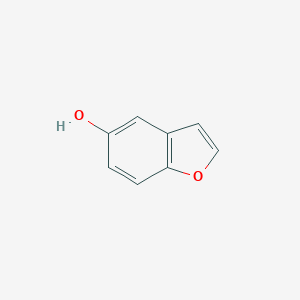
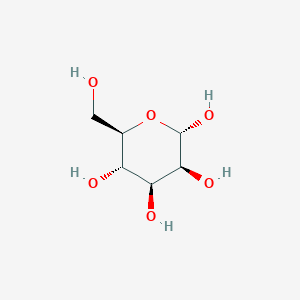
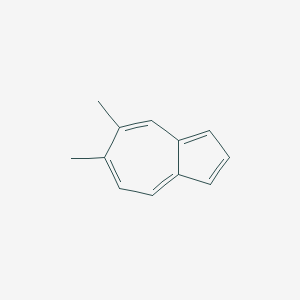
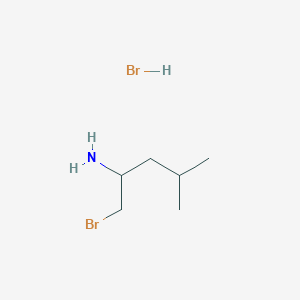
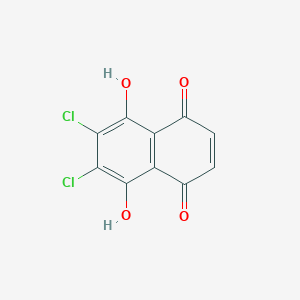
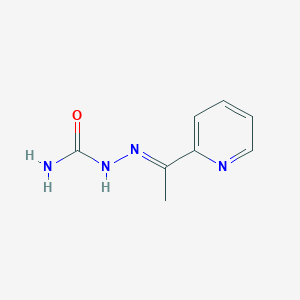
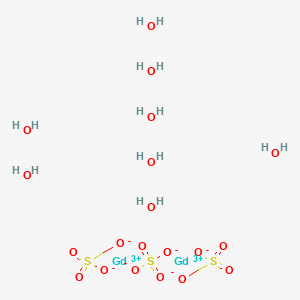
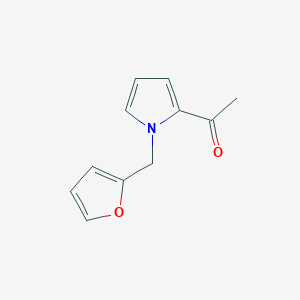
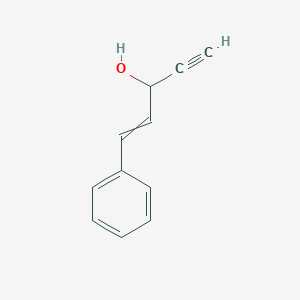
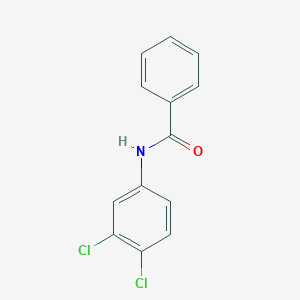
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
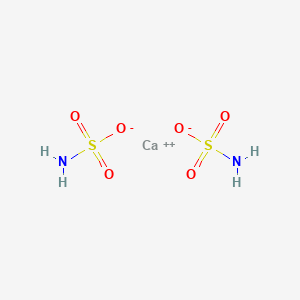
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)